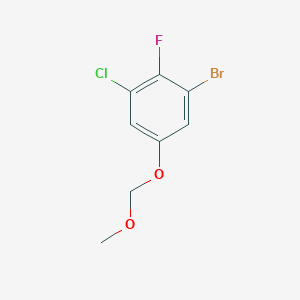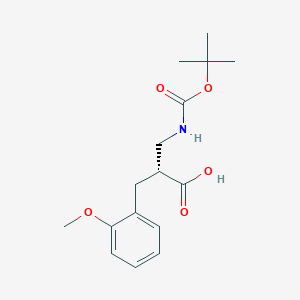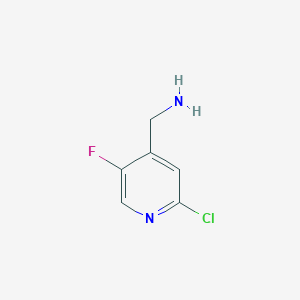
(2-Chloro-5-fluoropyridin-4-YL)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-fluoropyridin-4-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoropyridin-4-YL)methylamine typically involves the reaction of 2-chloro-5-fluoropyridine with methylamine. One common method includes the use of sodium methoxide as a base, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(2-Chloro-5-fluoropyridin-4-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
(2-Chloro-5-fluoropyridin-4-YL)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2-Chloro-5-fluoropyridin-4-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
(5-Chloro-6-fluoropyridin-2-yl)methanamine: A similar compound with a different substitution pattern on the pyridine ring.
(2-Chloro-5-fluoropyridin-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(2-Chloro-5-fluoropyridin-4-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H6ClFN2 |
|---|---|
分子量 |
160.58 g/mol |
IUPAC名 |
(2-chloro-5-fluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2 |
InChIキー |
SENRYKNPHHVKHK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


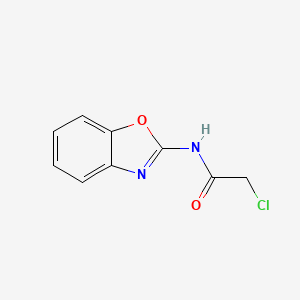
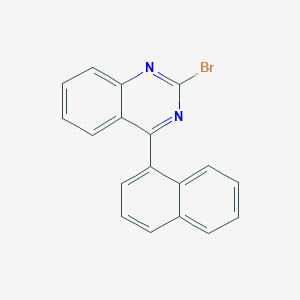
![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
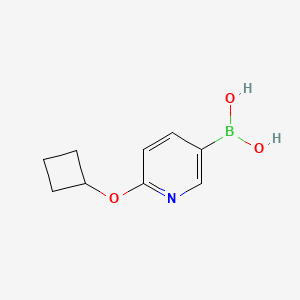
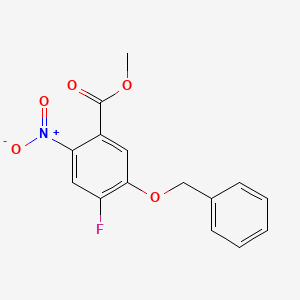

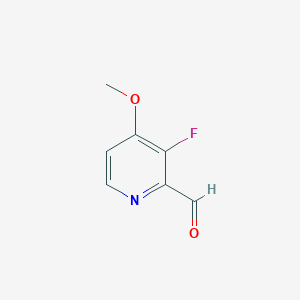
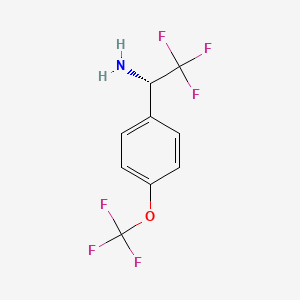
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
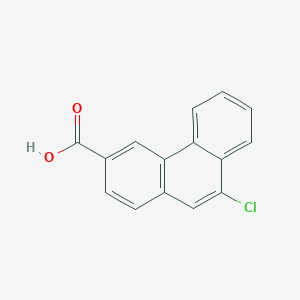
![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
